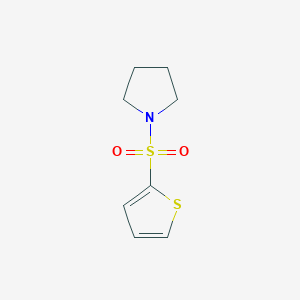

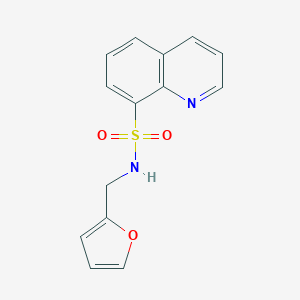

3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .科学的研究の応用

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine-based compounds, have shown remarkable versatility as synthetic intermediates in organic chemistry. Their biological importance stems from their utility in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and their applications in drug development. These compounds, owing to their unique structural features, have been leveraged for a plethora of organic transformations, highlighting their potential in catalysis and synthesis innovations. The importance of these compounds in organic syntheses, including the role of pyridine derivatives, underscores their utility in constructing complex molecular architectures and facilitating catalytic processes that are foundational in pharmaceutical and materials science research (Dongli Li et al., 2019).

Environmental Implications and Nitrogen Cycle

In the environmental context, nitrogen-containing compounds, including pyridine derivatives, play crucial roles in processes such as nitrification and denitrification, impacting the nitrogen cycle and greenhouse gas emissions. Understanding these compounds' behavior and reactivity can inform strategies to mitigate nitrous oxide emissions, a potent greenhouse gas, from aquaculture and agricultural practices. The investigation into the roles of such compounds in the nitrogen cycle can contribute to more sustainable environmental management practices (Zhen Hu et al., 2012).

Photoreactive Applications

The photoreactivity of ortho-nitrobenzylpyridines, a category closely related to the compound , demonstrates significant potential for applications in photon-based electronics. Their solid-state photochromic activity, minimal structural changes during photoreactions, and inherent polystability make them attractive candidates for developing new materials for electronic and photonic devices. These properties suggest a pathway for leveraging the unique characteristics of nitro-substituted pyridines in the development of advanced materials with novel electronic functions (P. Naumov, 2006).

Drug Development and Biomedical Research

While explicitly excluding drug use and side effects, it's pertinent to highlight the broader context in which pyridine derivatives, including those modified with nitro groups, find relevance in medicinal chemistry and drug development. Their structural motifs serve as key intermediates in synthesizing compounds with potential anticancer, antibacterial, and anti-inflammatory activities. The exploration of these derivatives in drug development underscores their significance in creating therapeutic agents aimed at addressing various health challenges (A. M. Tafesh & J. Weiguny, 1996).

作用機序

Target of Action

Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their biological and therapeutic value . These compounds have been found to interact with various targets, including Sterol 14-alpha demethylase (CYP51) protein and collagen prolyl-4-hydroxylase .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

For instance, the compound has been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix.

Result of Action

For instance, some compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially lead to a decrease in collagen production.

Action Environment

It is known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds . This suggests that the compound’s action may be influenced by its chemical environment.

特性

IUPAC Name |

3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQTEUJVPKLDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B495163.png)

![2-{[1-Benzylbenzimidazol-2-yl]methylthio}-1-propylbenzimidazole](/img/structure/B495166.png)

amine](/img/structure/B495169.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-1-propyl-1H-benzimidazole](/img/structure/B495172.png)

![1-ethyl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B495174.png)

![3-{[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B495175.png)

![2-[(4-Fluorophenyl)methyl]-5-phenyltetrazole](/img/structure/B495176.png)

![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)

amine](/img/structure/B495181.png)